molecular formula C27H35N5O4S B2756624 ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate CAS No. 476438-57-0

ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2756624
CAS No.: 476438-57-0
M. Wt: 525.67
InChI Key: HIUXSJWYGVHOLH-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a unique combination of functional groups, including an adamantane moiety, a triazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the formation of the triazole ring and subsequent attachment of the benzoate ester.

    Adamantane Derivative Preparation: The adamantane moiety can be introduced through a reaction with an appropriate adamantane precursor, such as adamantane-1-carboxylic acid, which is then converted to the corresponding amide.

    Triazole Ring Formation: The triazole ring is formed via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or azide precursor.

    Benzoate Ester Attachment: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.

    Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the development of advanced materials such as polymers and nanomaterials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The adamantane moiety may interact with hydrophobic pockets in proteins, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is unique due to its combination of an adamantane moiety, a triazole ring, and a benzoate ester. This combination imparts distinct physicochemical properties and potential biological activities that are not commonly found in other compounds.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O4S/c1-3-32-22(15-28-25(35)27-12-17-9-18(13-27)11-19(10-17)14-27)30-31-26(32)37-16-23(33)29-21-7-5-20(6-8-21)24(34)36-4-2/h5-8,17-19H,3-4,9-16H2,1-2H3,(H,28,35)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUXSJWYGVHOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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